4-(2-Ethylphenoxy)aniline
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Overview
Description
4-(2-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of an aniline group attached to a phenoxy group substituted with an ethyl group at the ortho position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Ethylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-ethylphenol with aniline under specific reaction conditions . Another method includes the reduction of nitroarenes followed by the substitution of the resulting aniline derivative . Industrial production methods often utilize catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
4-(2-Ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as palladium catalysts, hydrogen gas, and strong bases are often used in these reactions.
Scientific Research Applications
4-(2-Ethylphenoxy)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the aniline group can participate in nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(2-Ethylphenoxy)aniline can be compared with other similar compounds, such as:
4-(2-Methylphenoxy)aniline: This compound has a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4-(2-Propylphenoxy)aniline: The presence of a propyl group affects its reactivity and solubility.
4-(2-Butylphenoxy)aniline: The butyl group introduces further variations in chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-ethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPFSAMWNOLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616410 |
Source
|
Record name | 4-(2-Ethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383126-80-5 |
Source
|
Record name | 4-(2-Ethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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